molecular formula C16H13NOS3 B2378125 (Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 377056-91-2

(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2378125
CAS No.: 377056-91-2
M. Wt: 331.47
InChI Key: DYOPKXFYNCISOF-ZROIWOOFSA-N
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Description

(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H13NOS3 and its molecular weight is 331.47. The purity is usually 95%.
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Biological Activity

(Z)-3-(2,4-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thioxothiazolidinone core, a dimethylphenyl group, and a thiophenylmethylene moiety, has been the focus of various studies exploring its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H13NOS3
  • Molecular Weight : 331.47 g/mol
  • IUPAC Name : (5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

The compound's structure allows for diverse chemical modifications, which may enhance its biological activity.

1. Antimicrobial Activity

Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. The presence of the thiophenylmethylene group in this compound may augment these effects. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

Compounds related to thioxothiazolidinones have been investigated for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for chronic inflammatory diseases.

3. Anticancer Activity

Thioxothiazolidinone derivatives have shown promise in anticancer research. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various thioxothiazolidinone derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values suggesting effective concentrations for therapeutic applications.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioxothiazolidinones, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications to the thiophenylmethylene group enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Properties

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-10-5-6-13(11(2)8-10)17-15(18)14(21-16(17)19)9-12-4-3-7-20-12/h3-9H,1-2H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOPKXFYNCISOF-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.